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Compound of Interest

Compound Name:
2-Propenamide, N-[2-(4-

morpholinyl)ethyl]-

Cat. No.: B1651694 Get Quote

A-Technical-Guide-to-2-Propenamide-N-[2-(4-
morpholinyl)ethyl]-
An In-depth Technical Guide on 2-Propenamide, N-
[2-(4-morpholinyl)ethyl]-: Molecular Structure,
Synthesis, and Applications
Abstract: This whitepaper provides a comprehensive technical overview of 2-Propenamide, N-
[2-(4-morpholinyl)ethyl]-, a bifunctional molecule of significant interest in polymer science and

covalent drug discovery. We will dissect its molecular architecture, detailing the unique

contributions of its acrylamide and morpholine moieties. This guide offers a robust synthesis

protocol, outlines definitive methods for analytical characterization, and explores its primary

mechanism of action. The applications of this compound, particularly as a covalent warhead in

targeted inhibitors and as a monomer for advanced hydrogel formulations, are discussed,

providing researchers, scientists, and drug development professionals with a foundational

resource for leveraging its chemical properties.

Introduction: A Molecule of Duality
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, commonly known as N-(2-

morpholinoethyl)acrylamide, is a compound that merges two key chemical functionalities: a

reactive acrylamide group and a versatile morpholine ring. The acrylamide component serves
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as an electrophilic "warhead," capable of undergoing Michael addition reactions, a property

extensively exploited in the design of covalent inhibitors that form permanent bonds with their

biological targets.[1][2] The morpholine group, on the other hand, imparts hydrophilicity and

provides a handle for modulating the physicochemical properties of molecules or polymers it is

incorporated into.[3] This duality makes it a valuable building block in diverse fields, from

creating injectable hydrogels for tissue regeneration to serving as a crucial component in

targeted cancer therapies.[3]

Molecular Structure and Physicochemical
Properties
The structure of N-(2-morpholinoethyl)acrylamide is characterized by three distinct

components:

Acrylamide Moiety (C₃H₄NO): This is the reactive center of the molecule. The α,β-

unsaturated carbonyl system renders the β-vinyl carbon susceptible to nucleophilic attack,

most notably from the thiol group of cysteine residues in proteins.[4][5] This reactivity is the

basis for its use as a covalent warhead in drug design.[6]

Ethyl Linker (-CH₂CH₂-): A simple two-carbon aliphatic chain that provides spacing and

flexibility between the reactive and modulating ends of the molecule.

Morpholine Ring (C₄H₉NO): A saturated heterocycle containing both an ether and a

secondary amine function (in this case, tertiary). The nitrogen atom imparts basicity, while

the oxygen atom and the ring structure contribute to water solubility and can engage in

hydrogen bonding.

These components collectively define the molecule's behavior and utility. Its key

physicochemical properties are summarized below.
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Property Value Source

CAS Number 13276-17-0 [7][8]

Molecular Formula C₉H₁₆N₂O₂ [3][8]

Molecular Weight 184.24 g/mol [3][8]

IUPAC Name
N-[2-(4-

morpholinyl)ethyl]acrylamide
[7]

SMILES C=CC(=O)NCCN1CCOCC1 [3]

XLogP3 -0.2 [8]

Physical Form Solid

Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Purification
The most common and straightforward synthesis of N-(2-morpholinoethyl)acrylamide involves

the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This is a classic nucleophilic

acyl substitution reaction.

Rationale of Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.

Reactants: N-(2-aminoethyl)morpholine provides the nucleophilic primary amine required to

attack the electrophilic carbonyl carbon of acryloyl chloride.

Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used

to prevent hydrolysis of the highly reactive acryloyl chloride.

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine

(DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated

during the reaction. Neutralizing the acid prevents the protonation of the starting amine

(which would render it non-nucleophilic) and drives the reaction to completion.
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Temperature: The reaction is highly exothermic and is typically initiated at 0°C to control the

reaction rate and minimize side reactions, such as polymerization of the acryloyl chloride or

Michael addition to the product.

Detailed Synthesis Protocol
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add N-(2-aminoethyl)morpholine (1.0 eq) and dry DCM. Cool the flask to 0°C in an ice bath.

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

Acylation: Slowly add acryloyl chloride (1.05 eq), dissolved in a small amount of dry DCM,

dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.

Reaction: After the addition is complete, allow the reaction to slowly warm to room

temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography

(TLC).

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by column chromatography on

silica gel to yield the pure N-(2-morpholinoethyl)acrylamide.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of N-(2-morpholinoethyl)acrylamide.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides a definitive structural fingerprint.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about

the number and environment of hydrogen atoms. Key expected signals would include:
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Three vinyl protons of the acrylamide group (typically between δ 5.5-6.5 ppm) showing

characteristic splitting patterns.

Multiplets corresponding to the ethyl linker protons.

Signals for the morpholine ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This identifies the different carbon

environments. Expected signals include the carbonyl carbon (around δ 165-170 ppm) and

the two vinyl carbons (around δ 125-131 ppm).[9]

IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. Key absorbances

would be:

N-H stretch (around 3300 cm⁻¹)

C=O (amide) stretch (around 1650 cm⁻¹)

C=C (vinyl) stretch (around 1620 cm⁻¹)[9][10]

MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. An

ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would show a prominent peak

for the protonated molecule [M+H]⁺ at m/z 185.13.

Analytical Workflow Diagram
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Caption: Standard workflow for the analytical characterization of the final product.

Reactivity and Mechanism of Action in Drug
Development
The primary utility of N-(2-morpholinoethyl)acrylamide in drug development stems from its

function as a targeted covalent inhibitor.[4] The acrylamide moiety is a "soft electrophile" that

shows a high preference for reacting with "soft nucleophiles," the most prominent of which in a

biological context is the thiolate anion of a cysteine residue.[5]

The mechanism is a Michael addition (or conjugate addition). A deprotonated cysteine residue

within the active site of a target protein (e.g., a kinase) acts as the nucleophile. It attacks the

electron-deficient β-carbon of the acrylamide's double bond. This forms a stable, irreversible

carbon-sulfur covalent bond, permanently inactivating the protein. This approach has been

successfully used in several FDA-approved drugs to achieve sustained target inhibition.[1][11]

Covalent Inhibition Pathway
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Caption: Mechanism of irreversible inhibition via Michael addition to a cysteine residue.

Applications in Research
Beyond its role as a covalent warhead, N-(2-morpholinoethyl)acrylamide is a highly functional

monomer in materials science.

Hydrogel Formation: The acrylamide group can readily participate in free-radical

polymerization to form crosslinked polymer networks known as hydrogels.[3] The

incorporation of the morpholine side-chain enhances the hydrophilicity and can impart pH- or
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temperature-responsiveness to the resulting material.[3][12] These "smart" hydrogels have

applications in drug delivery, tissue engineering, and as regenerative scaffolds.[3]

Surface Modification: It can be used to modify surfaces, enhancing their compatibility with

polar environments or improving the performance of separation membranes.[3]

Safety, Handling, and Toxicology
As a member of the acrylamide family, this compound must be handled with care. Acrylamides

as a class are known neurotoxins and are suspected carcinogens.[13][14][15]

Hazard Statements: The compound is classified as harmful if swallowed or inhaled, causes

skin irritation, and may cause serious eye damage.[7][16]

Handling Precautions: Always handle in a well-ventilated area, preferably a chemical fume

hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-

resistant gloves, safety goggles, and a lab coat.[14] Avoid formation of dust and aerosols.[17]

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and

oxidizing agents to prevent premature polymerization and degradation.[3]

Conclusion
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is a potent and versatile chemical tool. Its

molecular structure provides a unique combination of a reactive electrophilic center and a

modulating hydrophilic group. This duality has cemented its importance in both advanced drug

discovery, where it serves as a key building block for targeted covalent inhibitors, and in

materials science for the creation of functional polymers and hydrogels. A thorough

understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to

exploit its valuable properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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